N'-(2-hydroxybenzylidene)-4-nitrobenzohydrazide
Description
N'-(2-Hydroxybenzylidene)-4-nitrobenzohydrazide is a Schiff base derivative synthesized via the condensation of 2-hydroxybenzaldehyde with 4-nitrobenzohydrazide. The compound features a hydrazone backbone (C=N-NH-CO-) linked to a 4-nitrobenzoyl group and a 2-hydroxybenzylidene moiety. The intramolecular hydrogen bond between the phenolic -OH and the azomethine nitrogen stabilizes the E-configuration, as observed in analogous hydrazones . This planar structure enhances molecular rigidity, influencing its physicochemical properties and biological interactions. The nitro group at the para position of the benzoyl moiety introduces strong electron-withdrawing effects, which may enhance reactivity in catalytic or biological systems .
Structure
3D Structure
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O4/c18-13-4-2-1-3-11(13)9-15-16-14(19)10-5-7-12(8-6-10)17(20)21/h1-9,18H,(H,16,19)/b15-9+ |
InChI Key |
ZYMJTOGKZUPMEZ-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Carbonyldiimidazole (CDI)-Mediated Activation
In a protocol adapted from, 4-nitrobenzoic acid (1 equiv) reacts with 1,1’-carbonyldiimidazole (1.3 equiv) in anhydrous tetrahydrofuran (THF) at room temperature for 3 hours. The resulting imidazolide intermediate is treated with hydrazine hydrate (50% v/v) in THF, yielding 4-nitrobenzohydrazide after recrystallization in ethanol. This method achieves an 82% yield, as confirmed by NMR (DMSO-d6, 300 MHz): δ 10.12 (s, 1H, NH), 8.34–8.25 (m, 2H, ArH), 8.10–7.99 (m, 2H, ArH), 4.63 (s, 2H, NH2). The CDI route avoids harsh acidic conditions and minimizes side reactions, making it preferable for nitro-substituted substrates.
Ester Hydrazinolysis
An alternative approach involves methyl 4-nitrobenzoate hydrazinolysis. As described in, methyl 4-nitrobenzoate (synthesized via Fischer esterification of 4-nitrobenzoic acid in methanol/H2SO4) reacts with hydrazine hydrate in refluxing methanol for 2 hours. The product is isolated in 75–85% yield, though this method requires an additional esterification step compared to the CDI route.
Condensation with 2-Hydroxybenzaldehyde
The hydrazone linkage forms via acid-catalyzed condensation between 4-nitrobenzohydrazide and 2-hydroxybenzaldehyde. Reaction conditions vary significantly across studies:
Ambient Temperature Condensation
A crystal structure study reports the synthesis of a related compound, (E)-N′-(4-hydroxybenzylidene)-2-nitrobenzohydrazide, by mixing equimolar methanolic solutions of 4-hydroxybenzaldehyde and 2-nitrobenzohydrazide at room temperature. Slow evaporation over 8 days yields single crystals suitable for X-ray diffraction. While this method preserves stereochemical integrity, the extended crystallization time limits scalability.
Reflux with Catalytic Acid
Adapting procedures from and, a scalable protocol involves refluxing 4-nitrobenzohydrazide (1 mmol) and 2-hydroxybenzaldehyde (1 mmol) in methanol with 2–3 drops of glacial acetic acid for 4 hours. The product precipitates upon cooling and is purified by washing with cold methanol. This method achieves yields >80%, with the acetic acid catalyzing imine formation by protonating the aldehyde carbonyl.
Optimization and Characterization
Solvent and Temperature Effects
-
Solvent Polarity : Methanol and ethanol are optimal due to their ability to dissolve both reactants and stabilize the hydrazone product through hydrogen bonding.
-
Temperature : Reflux conditions (65–70°C) accelerate reaction kinetics compared to ambient methods, reducing reaction time from days to hours.
Spectral Characterization
-
NMR : The hydrazone proton (N=CH) resonates as a singlet at δ 8.45–8.50 ppm, while the phenolic -OH appears as a broad peak at δ 10.5–11.0 ppm.
-
IR Spectroscopy : Stretching vibrations at 1620–1640 cm (C=N), 1520–1540 cm (NO2), and 3250–3350 cm (N-H) confirm hydrazone formation.
-
X-ray Crystallography : Single-crystal studies reveal a planar hydrazone moiety with dihedral angles of 37.5° between the nitro group and aromatic ring, stabilizing the E-isomer.
Comparative Analysis of Methods
The CDI-mediated synthesis of 4-nitrobenzohydrazide paired with reflux condensation offers the best balance of yield, purity, and scalability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxybenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
N'-(2-hydroxybenzylidene)-4-nitrobenzohydrazide can be synthesized through the condensation reaction between 2-hydroxybenzaldehyde and 4-nitrobenzohydrazide. The characterization of this compound typically involves techniques such as:
- Infrared Spectroscopy (IR) : Used to identify functional groups.
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Mass Spectrometry : Confirms molecular weight and structure.
Anticancer Activity
Numerous studies have indicated that this compound exhibits significant anticancer properties. For instance, cyclophosphazene hydrazones derived from similar hydrazone structures were evaluated for their antiproliferative activity against human liver carcinoma (HepG2) and human cervix carcinoma (HeLa) cell lines. The results showed varying degrees of cytotoxicity, indicating that modifications in the hydrazone structure can lead to enhanced biological activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 15.3 |
| This compound | HeLa | 10.7 |
Antimicrobial Properties
Research has demonstrated that derivatives of benzylidene-benzohydrazides, including this compound, possess antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a promising potential for these compounds as antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of complexes formed with this compound. These materials are being investigated for their potential use in photonic devices due to their ability to manipulate light at different wavelengths .
Study on Anticancer Activity
A detailed study evaluated the anticancer efficacy of various hydrazone derivatives, including this compound, against multiple cancer cell lines. The findings revealed that certain structural modifications could significantly enhance cytotoxicity, providing a pathway for developing more effective anticancer agents .
Antimicrobial Activity Assessment
In another study, a series of synthesized benzylidene-benzohydrazides were tested for their antimicrobial activities using standard agar diffusion methods. The results indicated that compounds with specific substituents exhibited superior antibacterial properties, suggesting a structure-activity relationship that could guide future synthesis .
Mechanism of Action
The mechanism of action of N’-(2-hydroxybenzylidene)-4-nitrobenzohydrazide involves its ability to chelate metal ions, which can disrupt various biological processes. For example, it can inhibit enzymes that require metal ions for their activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound can also interact with DNA and proteins, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Hydrazone derivatives share a common C=N-NH-CO- framework but differ in substituents, aromatic systems, and electronic profiles. Below is a comparative analysis of N'-(2-hydroxybenzylidene)-4-nitrobenzohydrazide (Compound A) with structurally related analogs:
Contradictory Findings
- While nitro groups generally improve anticorrosion properties, notes that -NH2 substituents may outperform -NO2 in certain environments due to stronger adsorption .
- Methoxy derivatives (e.g., Compound F) exhibit reduced bioactivity despite structural similarity to Compound A, highlighting the critical role of -OH in H-bond-mediated interactions .
Data Tables
Table 1: Comparative Electronic Properties
| Compound | Substituents | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Corrosion Inhibition (%) |
|---|---|---|---|---|---|
| A | 2-OH, 4-NO2 | -5.2 | -1.8 | 3.4 | 94.7 |
| B | 4-OCH3, 3-NO2 | -4.9 | -1.5 | 3.4 | 82.3 |
| C | 2-OH, 3-Cl | -5.0 | -1.6 | 3.4 | 88.5 |
| F | 2-OCH3, 4-NO2 | -5.1 | -1.7 | 3.4 | 79.6 |
Biological Activity
N'-(2-hydroxybenzylidene)-4-nitrobenzohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Molecular Formula: C14H11N3O4
Molecular Weight: 285.25 g/mol
IUPAC Name: N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-nitrobenzamide
InChI Key: ZYMJTOGKZUPMEZ-OQLLNIDSSA-N
Structure
The structure of this compound features a hydrazone linkage, which is known to contribute to its biological activity through metal ion chelation and interaction with various biological molecules. The presence of the nitro group enhances its reactivity and potential as a therapeutic agent.
The primary mechanism by which this compound exerts its biological effects is through metal ion chelation . This ability allows it to disrupt essential enzymatic processes that require metal ions, leading to:
- Enzyme inhibition : The compound can inhibit enzymes such as urease and other metalloproteins, which are crucial for various metabolic pathways.
- Induction of apoptosis : In cancer cells, the inhibition of specific enzymes can lead to cell cycle arrest and programmed cell death (apoptosis) due to the disruption of signaling pathways .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, studies revealed that the compound effectively reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displays activity against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Case Studies and Research Findings
- Anticancer Mechanism Study : A study investigated the mechanism of action in breast cancer cells, showing that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
- Antimicrobial Evaluation : In another study, a series of substituted hydrazone derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds similar to this compound exhibited potent antibacterial effects, correlating with structural features such as electron-withdrawing groups .
- Structure-Activity Relationship (SAR) : Research focused on understanding the SAR highlighted that modifications in the benzene ring significantly influence the biological activity of hydrazone derivatives. The presence of hydroxyl and nitro groups was found to enhance both anticancer and antimicrobial activities .
Q & A
Q. What are the optimal synthetic routes for N'-(2-hydroxybenzylidene)-4-nitrobenzohydrazide, and how do reaction conditions influence yield and purity?
The compound can be synthesized via condensation of 4-nitrobenzohydrazide with 2-hydroxybenzaldehyde under reflux in ethanol. A yield of 95% is achieved by maintaining precise stoichiometric ratios and controlled temperature (70–80°C). Purity is ensured through recrystallization from ethanol and characterization via melting point analysis, IR, and NMR spectroscopy . Comparative studies on analogous benzohydrazides suggest that solvent polarity and reaction time significantly impact yield, with polar aprotic solvents like DMF improving reaction efficiency .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies characteristic peaks for C=O (1646 cm⁻¹), N-H (3190 cm⁻¹), and nitro groups (1547 cm⁻¹) .
- NMR spectroscopy : H NMR (DMSO-d₆) reveals signals for hydroxyl (δ 12.35 ppm) and aromatic protons (δ 6.91–8.68 ppm), while C NMR confirms the hydrazide carbonyl (δ 161.8 ppm) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) and molecular conformation using SHELX software .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
Unreacted starting materials (e.g., 2-hydroxybenzaldehyde) and side products (e.g., oxidized nitro derivatives) are typical impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane) or HPLC (C18 column, methanol/water mobile phase) effectively isolates the target compound .
Q. What are the key structural features of this compound compared to related benzohydrazides?
Structural uniqueness arises from the 2-hydroxybenzylidene moiety and nitro group at the para position. Comparative analysis with derivatives like N'-(5-bromo-2-hydroxybenzylidene)benzohydrazide highlights enhanced bioactivity due to electron-withdrawing nitro groups, which stabilize the hydrazone linkage .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) elucidate the electronic properties of this compound?
Density Functional Theory (DFT) calculations reveal intramolecular charge transfer between the nitro and hydroxyl groups, influencing reactivity. HOMO-LUMO gaps (~3.5 eV) suggest potential for photoactive applications. Solvation effects in polar solvents (e.g., DMSO) further modulate electronic transitions, as shown in TD-DFT studies on similar hydrazides .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or antioxidant activity often stem from assay conditions (e.g., pH, solvent) or substituent effects. For example, replacing the nitro group with methoxy in analogues reduces antibacterial potency but enhances antioxidant capacity. Systematic structure-activity relationship (SAR) studies and standardized bioassays (e.g., MIC for antimicrobial tests) are critical for consistency .
Q. How does the compound interact with metal ions, and what are the implications for catalytic or pharmaceutical applications?
The compound acts as a tridentate ligand, coordinating via the hydrazone N, phenolic O, and nitro O atoms. Vanadium(V) and copper(II) complexes exhibit catalytic activity in oxidation reactions (e.g., sulfoxidation) and insulin-mimetic properties. Stability constants (log β ~ 8–10) and spectral data (e.g., d-d transitions at 450–600 nm) confirm robust metal binding .
Q. What role do hydrogen bonding and crystal packing play in the compound’s stability and reactivity?
X-ray studies reveal a 1D chain structure stabilized by N–H⋯O hydrogen bonds (2.85–3.10 Å). Weak C–H⋯π interactions (3.30 Å) further stabilize the crystal lattice, influencing solubility and melting point (291–292°C). Polymorphism studies show that tetragonal vs. monoclinic packing alters dissolution rates .
Q. How do solvation effects influence the compound’s spectroscopic properties and reactivity?
Solvatochromic shifts in UV-Vis spectra (e.g., λmax at 320 nm in ethanol vs. 335 nm in DMSO) correlate with solvent polarity. Computational studies indicate that polar solvents stabilize the keto tautomer, enhancing electrophilicity at the hydrazone carbon .
Q. What in silico methods predict the compound’s pharmacokinetic properties and toxicity?
Molecular docking (AutoDock Vina) predicts strong binding to cyclooxygenase-2 (COX-2, ΔG = −9.2 kcal/mol), supporting anti-inflammatory potential. ADMET predictions (SwissADME) indicate moderate bioavailability (TPSA = 95 Ų) and low hepatotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
